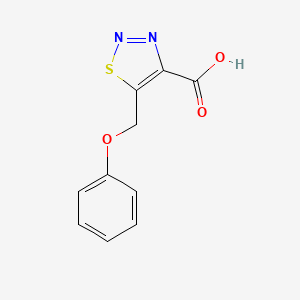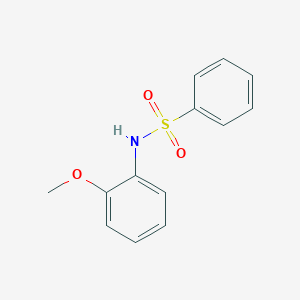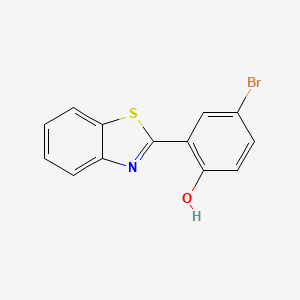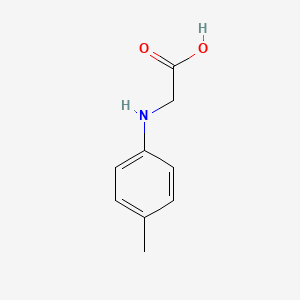
2-(ジメチルアミノメチル)ピリジン
説明
2-(Dimethylaminomethyl)pyridine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Dimethylaminomethyl)pyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74465. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Dimethylaminomethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylaminomethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
2-メチルピリジンの合成
“2-(ジメチルアミノメチル)ピリジン” は、従来のバッチ反応プロトコルに代わるより環境に優しい方法である連続フロー設定を通じて、2-メチルピリジンの合成に使用できます。 このプロセスは、その高い選択性と迅速な生産のために重要です .
抗炎症薬の開発
この化合物は、抗炎症薬の開発において重要なCOX-2阻害活性を有するアナログの合成に使用されてきました .
ピリジル-トリメチルアンモニウム塩の形成
“2-(ジメチルアミノメチル)ピリジン” は、トリフルオロメタンスルホン酸メチルの存在下、(2-ピリジル)-トリメチルアンモニウムトリフルオロメタンスルホン酸塩を形成し、これはさまざまな化学合成において潜在的な用途があります .
作用機序
Target of Action
It’s known that pyridine derivatives have a wide range of pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .
Mode of Action
It’s known that 2-(dimethylaminomethyl)pyridine can form (2-pyridyl)-trimethylammonium trifluoromethanesulfonate salt in toluene at room temperature in the presence of 11 equivalent of methyl trifluoromethanesulfonate . It is also used as a model substrate in the preparation of chelate carbene via cyclometalation, H2 loss, and reversible α-elimination .
Biochemical Pathways
For instance, microbial metabolism of the pyridine ring has been studied, with pathways of pyridine biodegradation by soil bacteria being identified .
Result of Action
It’s known that pyridine derivatives can have a wide range of effects due to their pharmacological and biological utility .
生化学分析
Biochemical Properties
2-(Dimethylaminomethyl)pyridine plays a significant role in biochemical reactions, particularly as a catalyst in organic synthesis. It interacts with various enzymes and proteins, facilitating reactions such as esterifications and acylations. The compound’s basicity, due to the resonance stabilization from the dimethylamino group, enhances its nucleophilic properties, making it an effective catalyst . It is known to interact with enzymes like acetyltransferases, where it acts as a nucleophilic catalyst, enhancing the transfer of acetyl groups to target molecules .
Cellular Effects
2-(Dimethylaminomethyl)pyridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and phosphatases, thereby modulating signaling pathways that control cell growth and differentiation . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-(Dimethylaminomethyl)pyridine exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it forms a pyridine onium salt with bromide, which then participates in selective oxidation reactions . This interaction highlights its role in modifying enzyme activity and influencing biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Dimethylaminomethyl)pyridine can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions, but its activity can diminish over extended periods or under harsh conditions . Long-term studies have shown that it can have sustained effects on cellular function, although its efficacy may decrease as it degrades .
Dosage Effects in Animal Models
The effects of 2-(Dimethylaminomethyl)pyridine vary with different dosages in animal models. At low doses, it can enhance certain biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxicity, leading to adverse effects such as cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s beneficial effects plateau and toxic effects become more pronounced at higher concentrations .
Metabolic Pathways
2-(Dimethylaminomethyl)pyridine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. It can influence metabolic flux and alter metabolite levels by participating in reactions that modify key intermediates in metabolic pathways . For example, it can affect the pyrimidine metabolism pathway, which is crucial for DNA and RNA synthesis .
Transport and Distribution
Within cells and tissues, 2-(Dimethylaminomethyl)pyridine is transported and distributed through interactions with transporters and binding proteins. These interactions help localize the compound to specific cellular compartments where it can exert its effects . Its distribution is influenced by factors such as its chemical properties and the presence of specific transport mechanisms .
Subcellular Localization
The subcellular localization of 2-(Dimethylaminomethyl)pyridine is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows it to interact with specific biomolecules and participate in localized biochemical reactions, enhancing its efficacy and specificity .
特性
IUPAC Name |
N,N-dimethyl-1-pyridin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10(2)7-8-5-3-4-6-9-8/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUBXJBPLLZTAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80962879 | |
| Record name | N,N-Dimethyl-1-(pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43071-19-8 | |
| Record name | 43071-19-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74465 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Dimethyl-1-(pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80962879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(DIMETHYLAMINOMETHYL)-PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


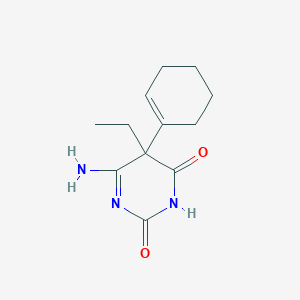
![3-{[(Pyridin-4-yl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B1347273.png)
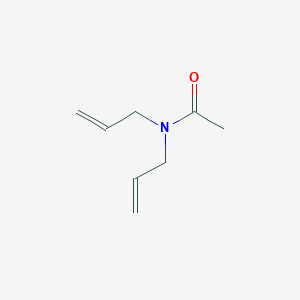
![[4-Hydroxy-3-[1-hydroxy-2-(1-methyl-2,6-dioxopiperidin-4-yl)ethyl]-1,5-dimethylcyclohexyl] acetate](/img/structure/B1347276.png)
